molecular formula C25H26N6O2S B2662104 8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 1251601-76-9

8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No. B2662104
CAS RN: 1251601-76-9
M. Wt: 474.58
InChI Key: SARPCZSGKWGZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-ethylphenyl)thio)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N6O2S and its molecular weight is 474.58. The purity is usually 95%.
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Scientific Research Applications

The compound “8-[(2-ethylphenyl)sulfanyl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one” is a complex substance with potential applications in scientific research. However, specific applications for this compound are not readily available in the current literature.

Anticancer Activity

Compounds with similar structures have shown potential as anticancer agents .

Antimicrobial Activity

These compounds may also have antimicrobial properties, making them useful in combating various bacterial and fungal infections .

Analgesic and Anti-inflammatory Activity

They could be used in the development of analgesic and anti-inflammatory drugs .

Antioxidant Activity

These compounds may have antioxidant properties, which could be beneficial in the treatment of diseases caused by oxidative stress .

Antiviral Activity

Some of these compounds have shown antiviral activities .

Enzyme Inhibitors

They have been found to inhibit various enzymes, which could make them useful in the treatment of various diseases .

Antitubercular Agents

These compounds could potentially be used in the treatment of tuberculosis .

properties

IUPAC Name

8-(2-ethylphenyl)sulfanyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-2-19-8-6-7-11-21(19)34-24-23-27-31(25(33)30(23)13-12-26-24)18-22(32)29-16-14-28(15-17-29)20-9-4-3-5-10-20/h3-13H,2,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARPCZSGKWGZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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